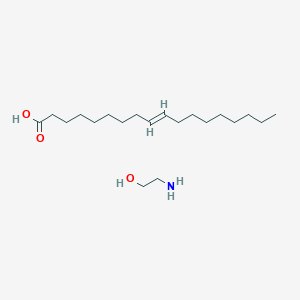

2-aminoethanol;(E)-octadec-9-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C20H41NO3 |

|---|---|

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

2-aminoethanol;(E)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9+; |

Clé InChI |

KGWDUNBJIMUFAP-RRABGKBLSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Origine du produit |

United States |

Chemical Synthesis and Reaction Mechanisms of Ethanolamine Oleate

Conventional and Advanced Synthetic Routes

The methodologies for synthesizing ethanolamine (B43304) oleate (B1233923) and its amide derivative have progressed from traditional chemical processes to more advanced and sustainable approaches.

The direct reaction between oleic acid and ethanolamine is a primary route to obtaining ethanolamine oleate. Conventional methods often involve the conversion of oleic acid to a more reactive intermediate, such as oleoyl (B10858665) chloride. This intermediate then reacts with ethanolamine. acs.orggoogle.com However, this "classical procedure" is considered the least sustainable due to the use of hazardous reagents like thionyl chloride and the generation of byproducts such as sulfur dioxide and hydrochloric acid. acs.org

More direct and scalable methods have been developed. One such method involves the chemical amidation of high-oleic acid plant oil with ethanolamine using an alkaline catalyst like sodium methoxide (B1231860). proquest.comresearchgate.netgoogle.com This approach avoids the use of highly toxic or corrosive reagents and utilizes readily available vegetable oils as the acyl donor. google.com The reaction can be conducted in a mixed solvent system or even without a solvent. google.com For instance, reacting high oleic sunflower oil with ethanolamine in the presence of sodium methoxide can yield over 90% fatty acid ethanolamide after 3 hours. proquest.comresearchgate.net

Another approach involves the direct reaction of oleic acid with a mixture of ethanolamines in the presence of a cation-exchange resin catalyst, such as KU-2-8, to produce a mixture of N-acylation and O-acylation products. lp.edu.uaresearchgate.net

Table 1: Comparison of Conventional and Advanced Direct Acylation/Amidation Methods

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Classical Acylation | Oleic acid, Thionyl chloride, Ethanolamine | Thionyl chloride | Involves formation of oleoyl chloride; produces SO2 and HCl byproducts. acs.orggoogle.com |

| Alkaline-Catalyzed Amidation | High-oleic plant oil, Ethanolamine | Sodium methoxide | Scalable, uses native oil as acyl donor, avoids harsh reagents. proquest.comresearchgate.netgoogle.com |

| Cation-Exchange Resin Catalysis | Oleic acid, Ethanolamine mixture | KU-2-8 resin | Investigates regularities of the reaction under non-stationary conditions. lp.edu.uaresearchgate.net |

Enzyme-mediated synthesis, particularly using lipases, presents a greener alternative for producing oleoyl ethanolamide. Lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are effective biocatalysts for the direct amidation of oleic acid with ethanolamine. acs.orgacs.orgnih.govwur.nlresearchgate.net These enzymatic reactions are noted for their high selectivity, yielding amides with high purity under mild conditions. wur.nlresearchgate.net

The choice of acyl donor is a critical factor in these biocatalytic processes. While free fatty acids are commonly used, they can form ion pairs with ethanolamine, which may reduce the catalytic efficiency of the enzyme. google.com To circumvent this, alternative acyl donors have been explored. Studies have shown that 1-monoolein is a highly effective acyl donor, resulting in a product yield of up to 96%. researchgate.net In comparison, using oleic acid, triolein, and ethyl oleate as acyl donors under similar conditions yielded 76.4%, 0%, and 51.8% of oleoyl ethanolamide, respectively. researchgate.net The use of native oils as acyl donors in enzymatic synthesis is also a novel approach that avoids the formation of ion pairs. researchgate.net

Table 2: Effectiveness of Different Acyl Donors in Lipase-Catalyzed Synthesis of Oleoyl Ethanolamide

| Acyl Donor | Catalyst | Product Yield (%) | Reference |

|---|---|---|---|

| 1-Monoolein | Lipozyme 435 | 96.2 | researchgate.net |

| Oleic Acid | Lipozyme 435 | 76.4 | researchgate.net |

| Ethyl Oleate | Lipozyme 435 | 51.8 | researchgate.net |

| Triolein | Lipozyme 435 | 0 | researchgate.net |

A significant focus in recent research has been the development of sustainable and economically viable methods for ethanolamine oleate synthesis. A key innovation is the use of agricultural waste, such as soapstock from the refinement of high-oleic sunflower oil, as a renewable source of oleic acid. acs.orgacs.org This approach aligns with the principles of a circular economy by valorizing a side-product of the food industry. acs.org

Process optimization strategies have been employed to enhance efficiency and productivity. The implementation of continuous flow reactors, such as a packed-bed reactor with an immobilized lipase, improves the space-time yield and catalyst productivity compared to batch reactions. acs.orgacs.org This method also reduces mechanical stress on the enzyme, enhancing its stability and reusability. acs.orgacs.org The use of green, bio-derived solvents like limonene (B3431351) further enhances the sustainability of the process. acs.orgacs.org At the end of the reaction in limonene, the desired oleoyl ethanolamide crystallizes and can be easily separated by filtration, simplifying the purification process. acs.orgacs.org

Mechanistic Investigations of Ethanolamine Oleate Formation

Understanding the underlying mechanisms of the reaction between oleic acid and ethanolamine is crucial for optimizing synthesis and controlling product distribution.

The choice of catalyst significantly directs the reaction pathway and efficiency. In non-catalytic thermal amidation, the reaction between oleic acid and ethanolamine at 180°C can achieve 61% conversion. nih.gov

Heterogeneous catalysts, such as zeolites and mesoporous materials, have been investigated for the amidation of fatty acids. nih.govresearchgate.net The acidity of the catalyst plays a crucial role. For instance, in the amidation of stearic acid with ethanolamine, a mildly acidic catalyst like H-MCM-41 showed high selectivity (92%) towards the amide product. nih.gov In contrast, highly acidic catalysts tended to favor the formation of the corresponding ester amine. nih.gov Microporous catalysts like H-Beta-150 were found to be less suitable for the amidation of oleic acid compared to stearic acid, potentially due to the wrinkled conformation of oleic acid hindering its access to the active sites within the micropores. nih.gov

In reactions involving a mixture of ethanolamines catalyzed by a cation-exchange resin, N-acylation of mono- and diethanolamine (B148213) was observed to be more intensive than the esterification of the hydroxyl groups. lp.edu.uaresearchgate.net

For biocatalytic routes, lipases like Novozym 435 are highly chemoselective, favoring N-acylation over O-acylation. beilstein-journals.org The reaction mechanism is believed to follow a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acyl donor and then with the amine. core.ac.uk

Reaction conditions such as temperature, reactant molar ratio, and reaction time are critical parameters that influence the yield and selectivity of ethanolamine oleate synthesis.

Temperature: The optimal temperature depends heavily on the catalytic system. For lipase-catalyzed reactions, temperatures are typically kept moderate to preserve the enzyme's activity and stability. For example, with Lipozyme 435, while its maximum activity is in the 70–80 °C range, temperatures above 60 °C can lead to enzyme degradation, hampering its reusability. acs.org A study optimizing the enzymatic synthesis found the ideal temperature to be 55 °C in a continuous flow system. acs.org In non-enzymatic reactions using a cation-exchange resin, temperatures are higher, for instance, 403 K (130 °C) or the boiling point of the reaction mixture (379 K or 106 °C). lp.edu.uaresearchgate.net

Table 3: Influence of Reaction Conditions on Ethanolamine Oleate Synthesis

| Parameter | Catalytic System | Optimal Condition/Observation | Impact |

|---|---|---|---|

| Temperature | Lipozyme 435 (Enzymatic) | 45-55 °C | Higher temperatures (>60 °C) can degrade the enzyme. acs.org |

| Temperature | Cation-Exchange Resin | 106-130 °C | Higher temperatures are required for this chemical catalysis. lp.edu.uaresearchgate.net |

| Molar Ratio | Lipozyme 435 (Enzymatic) | 1:1 (Oleic Acid:Ethanolamine) | Excess amine can be detrimental to conversion. acs.org |

| Molar Ratio | Alkaline Catalyst | 1:1 to 1:20 (Oil:Ethanolamine) | An excess of ethanolamine is used to drive the reaction. google.com |

| Molar Ratio | Cation-Exchange Resin | Increasing excess of ethanolamines decreases oleic acid conversion. lp.edu.ua |

Table 4: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-aminoethanol;(E)-octadec-9-enoic acid | Ethanolamine Oleate, Monoethanolamine oleate |

| Oleic Acid | (9Z)-octadec-9-enoic acid |

| Ethanolamine | 2-aminoethan-1-ol |

| Oleoyl ethanolamide | N-(2-hydroxyethyl)oleamide |

| Thionyl chloride | |

| Sodium methoxide | |

| Limonene | |

| Oleoyl chloride | |

| Stearic acid | Octadecanoic acid |

| 1-Monoolein | |

| Triolein |

Advanced Spectroscopic and Analytical Methodologies in Ethanolamine Oleate Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the structural analysis of ethanolamine (B43304) oleate (B1233923), providing insights into its molecular vibrations, composition, and ionic state.

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for probing the molecular structure of ethanolamine oleate by measuring the vibrations of its chemical bonds. mdpi.comlibretexts.org Each functional group in the molecule (amine, hydroxyl, carboxylate, and alkene) absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent method for structural confirmation and identification. libretexts.orgoregonstate.edu

In the solid state or in non-polar solvents, the spectra of related compounds like phosphatidylethanolamine (B1630911) suggest that the molecule exists in a dipolar ionic (zwitterionic) form. nih.gov For ethanolamine oleate, this would mean the carboxylic acid proton from oleic acid is transferred to the amine group of ethanolamine, resulting in a carboxylate anion (COO⁻) and an ammonium (B1175870) cation (NH₃⁺). Vibrational spectroscopy can confirm this structure.

Key vibrational modes for ethanolamine oleate analysis include:

O-H and N-H Stretching: The broad absorption band typically seen for O-H stretching in carboxylic acids (around 2500-3300 cm⁻¹) would be absent. Instead, a strong, broad band for the alcohol O-H group and N-H stretching vibrations from the protonated amine would appear, generally in the 3200-3500 cm⁻¹ region. oregonstate.edu

C=O Stretching: The sharp, intense peak for the C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹) would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. mdpi.com

C=C Stretching: The alkene C=C bond from the oleic acid tail exhibits a stretching vibration around 1650 cm⁻¹, though it can be weak and sometimes difficult to distinguish if overlapped by other bands. oregonstate.edu

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing samples in aqueous solutions. mdpi.com Characteristic Raman peaks for key components include the C=O stretch of the ester group (around 1736 cm⁻¹) and protein-related bands like Amide I (around 1662 cm⁻¹) which could be used as internal standards in complex biological matrices. mdpi.com

Table 1: Key Infrared (IR) Absorption Regions for Ethanolamine Oleate Functional Groups

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Expected Appearance in Ethanolamine Oleate |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Broad, strong |

| N-H (Ammonium ion) | Stretch | 2800 - 3200 | Broad, may overlap with C-H stretch |

| C-H (Alkane/Alkene) | Stretch | 2850 - 3000 | Strong, sharp |

| C=O (Carboxylate) | Asymmetric Stretch | 1550 - 1610 | Strong |

| N-H (Ammonium ion) | Bend | 1500 - 1600 | Medium, may overlap with C=O |

| C=O (Carboxylate) | Symmetric Stretch | 1400 - 1450 | Variable |

| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium to strong |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of ethanolamine oleate and to identify and quantify impurities. semanticscholar.org Due to the polar and ionic nature of the compound, electrospray ionization (ESI) is a particularly suitable ionization method. semanticscholar.org ESI allows for the analysis of polar compounds by creating gas-phase ions from a liquid solution with minimal fragmentation. semanticscholar.org

In a typical analysis, ethanolamine oleate (empirical formula C₂₀H₄₁NO₃, molecular weight 343.55 g/mol ) would be identified by its molecular ion peak. drugs.comnih.gov In positive-ion mode ESI-MS, this would likely be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 344.55. The individual components can also be detected, with ethanolamine appearing at m/z 62.08 [M+H]⁺ and oleic acid at m/z 283.46 [M+H]⁺.

MS is also critical for purity assessment. Potential impurities, such as unreacted starting materials (oleic acid, ethanolamine), byproducts from the synthesis, or degradation products like other fatty acid ethanolamides, can be readily detected even at very low levels. nih.gov For instance, the presence of an isomer, vaccenic acid ethanolamide, which has the same mass and fragmentation pattern as oleoylethanolamide, was identified in plasma samples using a combination of chromatography and tandem mass spectrometry (UHPLC-ESI-MS/MS). nih.gov Tandem MS (MS/MS) can further be used to fragment the parent ion, providing structural information that confirms the identity of the compound and helps characterize unknown impurities.

Table 2: Expected m/z Values for Ethanolamine Oleate and Related Substances in ESI-MS

| Compound | Formula | Molecular Weight (g/mol) | Expected Ion [M+H]⁺ |

|---|---|---|---|

| Ethanolamine Oleate | C₂₀H₄₁NO₃ | 343.55 | 344.55 |

| Ethanolamine | C₂H₇NO | 61.08 | 62.08 |

| Oleic Acid | C₁₈H₃₄O₂ | 282.46 | 283.46 |

| Diethanolamine (B148213) | C₄H₁₁NO₂ | 105.14 | 106.14 |

| Triethanolamine (B1662121) | C₆H₁₅NO₃ | 149.19 | 150.19 |

Chromatographic Separation Techniques for Mixture Analysis

Chromatography is essential for separating ethanolamine oleate from complex mixtures, which is necessary for purity assessment and quantitative analysis. kau.edu.sa Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing ethanolamine oleate and its components. helixchrom.com Since ethanolamines are volatile and lack a strong UV chromophore, detection can be challenging. helixchrom.com Derivatization is one approach to introduce a UV-active group, but direct analysis is often preferred to reduce sample preparation time. chromforum.org Methods using Evaporative Light Scattering Detection (ELSD) or charged aerosol detection are effective alternatives. sielc.com

Several HPLC modes can be utilized:

Mixed-Mode Chromatography: This approach uses columns with multiple retention mechanisms. For example, a Primesep 100 column, which combines cation-exchange, hydrophobic, and polar interactions, can effectively separate mono-, di-, and triethanolamine using a mobile phase of water, acetonitrile, and trifluoroacetic acid. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds like ethanolamines. chromforum.orglcms.cz It typically uses a polar stationary phase (like silica) with a high-acetonitrile mobile phase. chromforum.org

Reverse-Phase Chromatography (RPC): While challenging for highly polar amines, RPC can be used, sometimes requiring derivatization to increase the hydrophobicity of the analytes. chromforum.org

Gas Chromatography (GC) is another powerful technique, particularly when coupled with MS (GC-MS). ccsknowledge.com Direct analysis of free ethanolamines by GC can be difficult due to their low volatility and tendency to produce tailing peaks. phenomenex.com One study noted that the ethanolamide moiety of oleoylethanolamide can dehydrate at high temperatures in the GC injection port, forming an oxazoline (B21484) derivative. nih.gov To prevent this thermal degradation, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common and effective strategy. nih.gov Specialized GC columns, such as a deactivated Zebron ZB-5MSplus, can also provide good peak shapes for underivatized ethanolamines. phenomenex.com

Table 3: Summary of Chromatographic Methods for Ethanolamine Oleate and Component Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application Notes |

|---|---|---|---|---|

| HPLC (Mixed-Mode) | Primesep 100 (Cation-exchange/hydrophobic/polar) | Acetonitrile/Water/TFA | ELSD, MS | Separates mono-, di-, and triethanolamine without derivatization. sielc.com |

| HPLC (HILIC) | Silica, Amino, or Zwitterionic | Acetonitrile/Water | MS, Refractive Index | Good for retaining highly polar amines. helixchrom.comchromforum.org |

| GC-MS | Zebron ZB-5MSplus (deactivated) | Helium | MS | Provides good peak shape for underivatized ethanolamines. phenomenex.com |

| GC-MS | Standard (e.g., 5% Phenyl-methylpolysiloxane) | Helium | MS | Requires derivatization (e.g., TMS ether) to prevent thermal degradation. nih.gov |

Characterization of Emulsion Stability and Interfacial Behavior

As a surfactant, ethanolamine oleate is used to form and stabilize emulsions. patsnap.com An emulsion is a dispersion of one immiscible liquid in another, and its stability is crucial for product shelf-life and performance. mdpi.com The stability of an emulsion is governed by the properties of the interface between the two liquid phases (e.g., oil and water). nih.gov

Several techniques are used to characterize the stability and interfacial properties of emulsions stabilized by ethanolamine oleate:

Droplet Size Analysis: The size of the droplets in an emulsion is a primary indicator of its stability. mdpi.com Smaller droplets generally lead to more stable emulsions by reducing creaming or sedimentation. mdpi.com Dynamic Light Scattering (DLS) is a common method for measuring the size distribution of sub-micron droplets. Microscopic analysis (optical or electron microscopy) provides direct visual information on droplet morphology and can detect destabilization phenomena like flocculation and coalescence. mdpi.com

Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface. A high absolute zeta potential (e.g., > ±30 mV) indicates strong repulsion between droplets, which prevents aggregation and enhances stability. nih.gov

Interfacial Tension and Rheology: The ability of ethanolamine oleate to reduce the interfacial tension between the oil and water phases is key to its function as an emulsifier. Tensiometry, using methods like the pendant drop or du Noüy ring, measures this property. nih.gov Interfacial rheology, which measures the viscoelastic properties of the surfactant layer at the interface, is also critical. A highly elastic interface can better withstand mechanical stresses and prevent droplet coalescence. nih.gov

Accelerated Stability Testing: To predict long-term stability, emulsions are subjected to stress conditions. Centrifugation and thermal stress (freeze-thaw cycles) accelerate destabilization processes like creaming, coalescence, and Ostwald ripening, allowing for rapid assessment of the formulation's robustness. scielo.br

Table 4: Key Parameters and Methods for Emulsion Characterization

| Parameter | Characterization Technique(s) | Importance for Stability |

|---|---|---|

| Droplet Size & Distribution | Dynamic Light Scattering (DLS), Laser Diffraction, Microscopy | Smaller, uniform droplets reduce gravitational separation and Ostwald ripening. mdpi.com |

| Zeta Potential | Electrophoretic Light Scattering | High surface charge leads to electrostatic repulsion, preventing droplet aggregation. nih.gov |

| Interfacial Tension | Tensiometry (Pendant Drop, Du Noüy Ring) | Low interfacial tension facilitates droplet formation and improves thermodynamic stability. |

| Interfacial Viscoelasticity | Oscillatory Pendant Drop, Interfacial Shear Rheometry | A high interfacial elasticity helps prevent droplet rupture and coalescence. nih.gov |

| Creaming/Sedimentation Rate | Visual Observation, Centrifugation, Turbiscan | Measures the rate of phase separation due to density differences. scielo.brresearchgate.net |

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecular systems. nih.gov These ab initio ("from first principles") methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov

While specific DFT studies on the electronic structure of the ethanolamine oleate ion pair are not extensively documented in the reviewed literature, the principles of such analyses are well-established. Quantum chemical modeling can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for understanding reactivity.

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govresearchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and predicts sites for electrophilic or nucleophilic attack.

For the oleate component, quantum chemical modeling of the closely related sodium oleate provides some insight. A DFT-optimized structure of the hydrated oleate ion yielded a significant electric dipole moment, with the vector oriented from the carboxylic head towards the hydrocarbon tail. researchgate.net The calculated ionization potential, derived from the HOMO energy via Koopman's theorem, was found to be approximately -9.23 eV for the hydrated ion. researchgate.net Such data is foundational for predicting how the oleate anion will interact with other molecules and surfaces.

Table 1: Calculated Electronic Properties for Hydrated Oleate Ion

| Property | Calculated Value | Significance |

|---|---|---|

| Electric Dipole Moment | 45.40 D | Indicates high polarity, crucial for self-assembly and interactions. |

| Ionization Potential (from EHOMO) | -9.23 eV | Relates to the energy required to remove an electron; indicates electron-donating capability. |

Computational chemistry allows for the exploration of reaction potential energy surfaces, identifying transition states and calculating activation energies to predict the most likely reaction pathways. nih.gov

The formation of ethanolamine oleate involves the reaction of oleic acid with ethanolamine. Experimental studies investigating this reaction in the presence of a catalyst have shown that it can proceed via two main pathways: N-acylation, forming an amide (hydroxyethyloctadec-9-enamide), and O-acylation (esterification), forming an ester (aminoethyloctadec-9-enoate). lp.edu.uaresearchgate.net The research indicates that N-acylation is a more intensive and favorable pathway compared to the esterification of the hydroxyl group of ethanolamine. lp.edu.uaresearchgate.net This suggests a lower activation energy barrier for the attack of the amine group on the carboxylic acid compared to the attack by the alcohol group.

While specific quantum chemical studies modeling this particular reaction were not found, the formation of the ethanolamine component itself has been the subject of detailed computational investigation in the context of astrochemistry.

Molecular Dynamics Simulations of Ethanolamine Oleate Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope to observe complex processes like membrane interactions and self-assembly at an atomic scale. nih.govmdpi.com

The interaction of ethanolamine oleate and related compounds with biological membranes is of significant interest. The compound N-oleylethanolamine, which is the amide product of oleic acid and ethanolamine, has been studied for its effects on phospholipid bilayers. nih.gov These studies show that N-oleylethanolamine forms stable complexes with phospholipid vesicles and inserts itself into the bilayer. nih.gov This insertion disrupts the packing of the lipid tails, leading to a decrease in the membrane's phase transition temperature and an increase in fluidity, particularly in more fluid regions of the bilayer. nih.gov

MD simulations of fatty acids, such as oleic acid, within phosphatidylethanolamine membranes further illuminate these interactions. nih.gov These simulations reveal how the fatty acid orients itself within the bilayer, with the carboxylate group positioned in the polar headgroup region of the membrane and the acyl chain penetrating into the hydrophobic core. nih.gov The precise localization and effect on membrane structure can be modulated by substituents on the fatty acid chain. nih.gov The primary effect of incorporating fatty acids is often the promotion of non-lamellar phases, such as the hexagonal H(II) phase, which involves a significant restructuring of the membrane. nih.gov

Surfactant molecules like ethanolamine oleate can spontaneously organize in solution to form ordered structures, a process known as self-assembly. nih.govacs.org The driving force is primarily the hydrophobic effect, which causes the nonpolar oleate tails to aggregate to minimize their contact with water, while the polar ethanolammonium headgroups remain exposed to the aqueous environment. nih.gov

MD simulations have been successfully used to model the de novo self-assembly of fatty acids (the oleate component) into aggregates like micelles and bilayers. nih.gov These simulations show that molecules initially distributed randomly in water will rapidly form clusters that eventually merge into larger, stable structures. nih.gov The final structure (e.g., spherical micelle vs. lamellar bilayer) depends on factors like chain length, concentration, and pH (which controls the protonation state of the headgroup). nih.gov

Ethanolamine oleate, as a protic ionic liquid, exhibits a high self-assembling ability that leads to the formation of liquid crystals, which are a state of matter (mesophase) with properties between those of a conventional liquid and a solid crystal. ua.pt Studies on ethanolamine carboxylates show that they form complex phase diagrams with lyotropic mesophases, including lamellar and hexagonal structures. ua.pt This liquid crystalline behavior is responsible for high viscoelasticity and non-Newtonian fluid properties. ua.pt

Computational Modeling in Astrochemistry and Related Chemical Environments (related to Ethanolamine)

The detection of ethanolamine in the interstellar medium (ISM), specifically in the molecular cloud G+0.693-0.027, has spurred significant computational research to understand its formation in such extreme environments. aanda.orgresearchgate.netnih.gov These studies use high-level quantum chemical calculations to predict reaction pathways and energetics for the synthesis of ethanolamine on the surfaces of interstellar ice grains. researchgate.netarxiv.org

Several formation routes have been proposed and modeled computationally. A prominent pathway involves the hydrogenation of precursor molecules on grain surfaces. aanda.org One proposed sequence begins with ketenimine (HNCCO) and proceeds through a series of hydrogenation steps. nih.gov However, recent, highly accurate computations using methods like CCSD(T)-F12 have been employed to study the energies of various isomers and precursors involved, refining these proposed pathways. aanda.orgastrobiology.combohrium.comarxiv.org

Other computationally modeled surface reactions considered to be significant include:

CH2OH + NH2CH2 → NH2CH2CH2OH researchgate.netarxiv.org

NH2 + C2H4OH → NH2CH2CH2OH researchgate.netarxiv.org

These reactions are thought to play a significant role in warmer (60-90 K) interstellar regions. researchgate.netarxiv.org The computational models include estimated binding energies of reactants to the ice surface and activation energies for the reactions, which are then used in larger chemical network models to predict the abundance of ethanolamine in different astrophysical environments. researchgate.netarxiv.org

Table 2: Proposed Interstellar Formation Reactions for Ethanolamine

| Reaction Pathway | Environment | Computational Method Highlight | Reference |

|---|---|---|---|

| Hydrogenation of HNCCO on dust grains | Cold interstellar ices | Chemical network modeling | nih.gov |

| Study of precursor isomers (e.g., NH2CHCO) | Interstellar Medium | High-accuracy CCSD(T)-F12 computations | aanda.orgastrobiology.combohrium.comarxiv.org |

| CH2OH + NH2CH2 → Ethanolamine | Warmer regions (60-90 K) on grain surfaces | Quantum chemical calculations of binding/activation energies | researchgate.netarxiv.org |

| NH2 + C2H4OH → Ethanolamine | Warmer regions (60-90 K) on grain surfaces | Quantum chemical calculations of binding/activation energies | researchgate.netarxiv.org |

These theoretical studies are crucial for interpreting observational data from radio telescopes and for understanding the inventory of prebiotic molecules available for delivery to young planets, which may have played a role in the origin of life. nih.gov

Biological and Biochemical Mechanisms in Vitro and Non Clinical in Vivo Studies

Cellular and Subcellular Interaction Mechanisms

The primary mechanism of ethanolamine (B43304) oleate (B1233923) at the cellular level involves direct interaction with cell membranes, leading to a cascade of inflammatory and thrombotic events.

Ethanolamine oleate is a salt formed from a fatty acid (oleic acid) and an amino alcohol (ethanolamine), giving it amphipathic properties. This structure allows it to act as a detergent or surfactant. nih.gov When introduced into a biological system, such as the vasculature, it interacts with the lipid bilayers of cell membranes. patsnap.com

This detergent-like action disrupts the integrity of the endothelial cell membrane of blood vessels. patsnap.com The process leads to a sterile, non-specific cellular injury and endothelial denudation, exposing the underlying basement membrane and extracellular matrix. patsnap.com This initial damage is a critical event that triggers subsequent biological responses.

The endothelial disruption caused by ethanolamine oleate initiates a dose-related inflammatory response. patsnap.comnih.gov This is primarily attributed to the oleic acid component of the compound. nih.govdrugbank.com The initial cellular injury leads to the recruitment of immune cells, such as neutrophils and macrophages, to the site. patsnap.com These cells release a variety of cytokines and growth factors, which amplify the inflammatory cascade. patsnap.com

This acute inflammation promotes the formation of a thrombus, which helps to occlude the affected vessel. patsnap.com Over days and weeks, this process transitions into a chronic inflammatory phase characterized by fibrosis. patsnap.com Fibroblasts are recruited to the area and begin to deposit collagen and other extracellular matrix components. patsnap.com This fibrotic activity leads to the thickening, scarring, and eventual permanent obliteration of the tissue, a process that has been demonstrated in experimental models where its intrapleural instillation in rabbits resulted in dose-dependent pleurodesis and significant fibrosis. nih.gov

The two components of ethanolamine oleate exert distinct and somewhat opposing effects on the blood coagulation cascade. This differential action is a key aspect of its mechanism.

The oleic acid moiety is considered pro-coagulant. It is believed to activate the coagulation system in vivo by stimulating the release of tissue factor and activating Factor XII (Hageman factor). nih.govdrugbank.com This action contributes to the local thrombus formation at the site of application. patsnap.com In vivo studies have shown that administration of ethanolamine oleate leads to a transient but significant increase in markers of coagulation and fibrinolysis, such as fibrinopeptide A (FPA). nih.gov

Table 1: Differential Effects of Ethanolamine Oleate Moieties on Coagulation

| Component Moiety | Effect on Coagulation | Mechanism of Action | Supporting Findings |

|---|

| Oleic Acid | Pro-coagulant (Promotes clotting) | - Release of tissue factor

Biological Fate and Degradation Processes in Model Systems

Following its administration and initial action, ethanolamine oleate is subject to metabolic processes that break it down into its constituent components.

The biological deactivation of fatty acid ethanolamides like ethanolamine oleate is understood to occur primarily through enzymatic hydrolysis. doi.org This process cleaves the amide bond, releasing the two primary metabolites: oleic acid and ethanolamine. nih.govresearchgate.net Studies on the closely related endogenous compound oleoylethanolamide (OEA) have identified two key enzymes responsible for this hydrolysis. doi.org

These enzymes are:

Fatty-acid amide hydrolase (FAAH): An intracellular, membrane-bound serine hydrolase. doi.org

N-acylethanolamine-hydrolyzing acid amidase (NAAA): A lysosomal cysteine hydrolase. doi.org

The reaction involves the catalytic breakdown of the compound into its building blocks, which can then enter their respective metabolic pathways. nih.govresearchgate.net

Table 2: Enzymes Involved in the Hydrolysis of Fatty Acid Ethanolamides

| Enzyme | Class | Cellular Location | Function |

|---|---|---|---|

| Fatty-acid amide hydrolase (FAAH) | Serine Hydrolase | Intracellular membrane-bound | Catalyzes the hydrolysis of fatty acid amides to their corresponding acid and amine. doi.org |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Cysteine Hydrolase | Lysosomal | Catalyzes the hydrolysis of N-acylethanolamines. doi.org |

The metabolites of ethanolamine oleate, particularly ethanolamine, have been shown to influence neurotransmitter systems. There is evidence that ethanolamine contributes to the balance between acetylcholine (B1216132) and dopamine (B1211576) in the cholinergic system. nih.govresearchgate.net An imbalance between these two neurotransmitters is implicated in various neurological conditions. nih.gov

Table 3: Influence of Metabolites on Neurotransmitter Systems

| Metabolite | Neurotransmitter System(s) Affected | Proposed Mechanism of Action |

|---|

| Ethanolamine | Cholinergic (Acetylcholine/Dopamine Balance) | - May serve as a precursor for acetylcholine synthesis in cholinergic neurons researchgate.net

Biophysical Interactions with Cellular Components

The compound 2-aminoethanol;(E)-octadec-9-enoic acid, commonly known as ethanolamine oleate, is a salt formed from the amine 2-aminoethanol and the unsaturated fatty acid, (E)-octadec-9-enoic acid (oleic acid). Its interactions with cellular components, particularly the plasma membrane, are fundamental to its biological activity. These interactions are primarily biophysical in nature, leading to alterations in the structure and dynamics of the lipid bilayer.

Modulation of Membrane Fluidity and Integrity

The insertion of this compound into the cell membrane leads to significant changes in its fluidity and integrity. The oleic acid component, being an unsaturated fatty acid, plays a crucial role in this process. When incorporated into the phospholipid bilayer, the kink in the unsaturated acyl chain of oleic acid disrupts the ordered packing of the neighboring lipid molecules. This disruption increases the average space between the lipid molecules, thereby enhancing the fluidity of the membrane.

The perturbation of the membrane by this compound can also compromise its integrity. This can be quantified by measuring the leakage of fluorescent markers, such as calcein, from liposomes. The presence of ethanolamine oleate can create defects or transient pores in the lipid bilayer, leading to the release of the encapsulated contents. The extent of this leakage is dependent on the concentration of the compound and the lipid composition of the membrane.

Table 1: Representative Data on the Effect of Oleic Acid on Membrane Fluidity and Integrity in Model Liposomes

| Parameter | Control Liposomes (e.g., DPPC) | Liposomes with Oleic Acid | Technique |

|---|---|---|---|

| Fluorescence Anisotropy (r) of DPH | Higher value (e.g., 0.35) | Lower value (e.g., 0.25) | Fluorescence Spectroscopy |

| Main Phase Transition Temperature (Tm) | ~41°C | Lowered (e.g., ~35°C) | Differential Scanning Calorimetry (DSC) |

| Calcein Leakage (%) | Low (e.g., <5%) | Increased (e.g., >30%) | Fluorescence Spectroscopy |

Role of Fatty Acid Unsaturation in Membrane Stabilization

While the introduction of this compound can disrupt membrane integrity, the unsaturation in its fatty acid component also plays a role in stabilizing the membrane against certain stresses. The presence of the cis double bond in oleic acid introduces a kink in the acyl chain, which prevents the lipids from packing too tightly. This inherent disorder contributes to the fluid state of the membrane, which is essential for its proper function.

The concept of "membrane stabilization" in this context refers to the ability of the membrane to maintain its fluid character and resist transitions to a more rigid, gel-like state. Saturated fatty acids, which lack double bonds, tend to pack tightly and increase membrane order, making it more rigid. In contrast, the unsaturation in oleic acid counteracts this effect, helping to preserve the fluid nature of the membrane. This is a critical aspect of cellular homeostasis, as membrane fluidity influences the function of embedded proteins and signaling pathways.

Table 2: Research Findings from In Vitro and Non-Clinical In Vivo Studies on Oleic Acid's Interaction with Membranes

| Finding | Methodology | Implication for Membrane Biophysics |

|---|---|---|

| Oleic acid/oleate bilayers exhibit faster lateral diffusion compared to dioleoylphosphatidylcholine (DOPC) bilayers. nih.gov | Molecular Dynamics Simulation | Increased membrane fluidity. |

| pH-sensitive liposomes containing oleic acid show temperature-dependent aggregation and leakage of contents. | Fluorescence Spectroscopy | Loss of membrane integrity linked to phase transitions. |

| The presence of oleic acid can lower the main phase transition temperature of phospholipid bilayers. | Differential Scanning Calorimetry (DSC) | Increased membrane fluidity at physiological temperatures. |

Industrial and Material Science Applications of Ethanolamine Oleate Non Medical

Surfactant and Emulsifying Agent Applications

Ethanolamine (B43304) oleate (B1233923) is widely recognized for its amphiphilic nature, possessing both a water-soluble (hydrophilic) ethanolamine head and an oil-soluble (lipophilic) oleic acid tail. This dual characteristic makes it an effective surfactant and emulsifying agent in numerous non-medical applications.

As a versatile surfactant and emulsifier, ethanolamine oleate is a key ingredient in a wide array of products where the stable mixing of oil and water is essential. atamankimya.combritannica.com In industrial settings, it enhances the performance and stability of formulations such as paints, coatings, and adhesives by ensuring the uniform dispersion of ingredients. atamankimya.com It is also utilized in the production of detergents, polishes, and as a corrosion inhibitor. youtube.com

In the personal care and cosmetics industry, the emulsifying properties of ethanolamine oleate are crucial for creating smooth and stable lotions, creams, and shampoos. atamankimya.com The compound helps to effectively blend the oil and water phases, leading to consistent product quality. atamankimya.com Furthermore, fatty acid amides derived from ethanolamine are used as antistatic agents in the textile industry and in household chemicals. researchgate.net

Table 1: Selected Applications of Ethanolamine Oleate as a Surfactant/Emulsifier

| Industry Sector | Product Examples | Primary Function |

| Industrial | Paints, Coatings, Adhesives | Improves ingredient dispersion, ensures homogeneous mixture. atamankimya.com |

| Detergents, Polishes | Acts as a cleansing and polishing agent. youtube.com | |

| Metalworking Fluids | Functions as a corrosion inhibitor. youtube.com | |

| Consumer | Lotions, Creams, Shampoos | Blends oil and water to create stable emulsions. atamankimya.com |

| Textiles | Fabric Manufacturing | Serves as an antistatic agent. researchgate.net |

In the petroleum industry, chemical Enhanced Oil Recovery (EOR) techniques are employed to maximize the extraction of crude oil from reservoirs after primary and secondary recovery phases. energy.gov These methods often involve injecting chemical solutions to mobilize residual oil trapped in porous rock formations. energy.govresearchgate.net

Ethanolamine, in conjunction with surfactants, plays a role in some EOR strategies. researchgate.net The combination, sometimes as part of an organic alkali-surfactant-polymer (OASP) system, can significantly increase oil recovery. researchgate.net The mechanism relies on creating favorable conditions for oil-in-water emulsification, which helps to displace the trapped oil. researchgate.net Studies have shown that injecting a slug of an ethanolamine/surfactant mixture can lead to a substantial increase in incremental oil recovery, though the effectiveness can be influenced by factors like temperature and slug size. researchgate.net Chemical EOR techniques, including those using surfactants, are considered highly effective for maximizing the recovery of residual oil. kruss-scientific.com

The efficacy of ethanolamine oleate as an emulsifier stems from its ability to reduce the interfacial tension (IFT) between immiscible liquids like oil and water. researchgate.netmdpi.com When introduced into an oil-water system, the surfactant molecules align themselves at the interface, with the hydrophilic ethanolamine heads in the water and the lipophilic oleic acid tails in the oil. This arrangement lowers the energy barrier between the two phases, making it easier to form a stable mixture or emulsion. atamankimya.comwikipedia.org

Research on ethanolamine/surfactant systems for EOR demonstrates this principle effectively. Studies have shown that these systems can lower the oil/water IFT by several orders of magnitude. researchgate.net This significant reduction in IFT, combined with the in-situ formation of soap from the reaction of the alkaline ethanolamine with acidic components in the crude oil, facilitates easier emulsification and enhances the stability of the resulting emulsion. researchgate.net This stabilization prevents the oil and water from quickly separating, which is critical for both industrial product formulations and for mobilizing oil in a reservoir. atamankimya.comresearchgate.net

Role in the Synthesis and Modification of Functional Materials (via Ethanolamine Component)

The ethanolamine component of the compound is particularly significant in materials science, where it is used as a functional agent in the synthesis and modification of advanced materials, especially metal oxide nanoparticles. rsc.orgnih.gov Its bifunctional nature, containing both an amino (-NH2) and a hydroxyl (-OH) group, allows it to act as a potent complexing and structure-directing agent. rsc.orgpatsnap.com

Ethanolamine is widely employed as a complexing or chelating agent in the synthesis of metal oxide nanoparticles, such as Indium Tin Oxide (ITO) and Zinc Oxide (ZnO). rsc.orgresearchgate.netrsc.org As a bidentate ligand, both its amino and hydroxyl groups can coordinate with metal atoms. rsc.org This chelating action serves several key purposes:

Improves Precursor Solubility: It enhances the solubility of metal salt precursors in the reaction solution. rsc.org

Stabilizes Against Hydrolysis: It stabilizes the solution against the premature hydrolysis of the metal salts. rsc.org

Forms Metal Complexes: It readily reacts with metal ions (e.g., Co(II), Cu(II), Ni(II), Zn(II)) to form stable metal-ligand complexes, which are precursors to the final metal oxide materials. nih.govtandfonline.comjove.com

By controlling the chemical environment and the availability of metal ions through complexation, ethanolamine plays a critical role in the bottom-up synthesis of these nanomaterials. rsc.orgmdpi.com

The presence of ethanolamine during the synthesis of nanoparticles has a profound influence on their crystallization process, size, and final morphology. researchgate.netacs.org It acts as a capping and structure-directing agent. rsc.orgacs.org

Size Control: By chelating with metal species, ethanolamine can lead to the formation of more nuclei, which results in the growth of smaller nanocrystals. rsc.orgrsc.org The capping effect of ethanolamine on the surface of growing particles can also limit their final size. rsc.orgmdpi.com

Morphology Direction: Ethanolamine can act as a structure-directing agent. For instance, in the synthesis of calcium carbonate, it can lead to the formation of diverse morphologies like spherulites and rhombohedral or scalenohedral crystals by influencing the formation of transient mesocrystal phases. acs.org In ZnO synthesis, different ethanolamines (mono-, di-, and triethanolamine) can direct the assembly of nanoparticles into different structures, such as microspheres. researchgate.net

Dispersion Improvement: The chemical capping of nanoparticles with ethanolamine improves their dispersion properties in solvents, preventing aggregation and leading to stable suspensions, which is crucial for applications like conductive inks. rsc.orgrsc.org

Several factors, including temperature, pH, reactant concentration, and the presence of surfactants or stabilizers like ethanolamine, significantly influence the nucleation and growth of nanoparticles. nih.govucl.ac.uk By carefully controlling these parameters, the final properties of the synthesized nanomaterials can be precisely tuned.

Table 2: Influence of Ethanolamine on Nanoparticle Synthesis

| Nanomaterial | Role of Ethanolamine | Outcome | Research Finding |

| Indium Tin Oxide (ITO) | In-situ capping and chelating agent | Reduced nanocrystal size, improved dispersion. | The addition of ethanolamine effectively reduced the size of nanocrystals and chemically modified their surfaces, allowing them to be well-dispersed in ethanol. rsc.orgrsc.org |

| Zinc Oxide (ZnO) | Stabilizer, polymerization agent | Controlled morphology (e.g., microspheres). | Ethanolamine family members induce considerable changes in particle surface properties and can be used to control the morphology of ZnO assembled from primary nanoparticles. researchgate.net |

| Calcium Carbonate (CaCO3) | Additive, structure-directing agent | Diverse crystal morphologies, transient mesocrystal formation. | The presence of ethanolamine influences the polymorphism, morphology, and size distribution of calcium carbonate crystals. acs.org |

Advanced Functional Materials Development

The unique molecular structure of 2-aminoethanol;(E)-octadec-9-enoic acid, commonly known as ethanolamine oleate, positions it as a versatile building block in the development of advanced functional materials. This protic ionic liquid (PIL), formed through the reaction of ethanolamine and oleic acid, exhibits properties that are of significant interest in materials science, particularly in the fields of ionic liquid crystals and membrane technologies.

Fabrication of Ionic Liquid Crystals and Their Structural Properties

Ethanolamine oleate is recognized as a protic ionic liquid that can form lyotropic liquid crystals. acs.orgacs.org This behavior stems from the amphiphilic nature of the molecule, which possesses a hydrophilic ethanolammonium head group and a long, hydrophobic oleate tail. This dual character drives the self-assembly of the molecules in the presence of a solvent or under specific temperature conditions, leading to the formation of ordered yet fluid phases known as mesophases.

The fabrication of these ionic liquid crystals typically involves the direct mixture of ethanolamine and oleic acid, which react to form the PIL. The resulting material can exhibit a complex phase diagram with various lyotropic mesophases. acs.org The type of mesophase formed is highly dependent on factors such as the concentration of the components and the temperature.

Structural Properties:

Research has shown that ethanolamine oleate-based systems can form several types of liquid crystalline structures, most notably lamellar and hexagonal phases. acs.org

Lamellar Phases (Lα): In this phase, the ethanolamine oleate molecules arrange themselves into bilayers, with the hydrophobic oleate tails facing inwards and the hydrophilic ethanolammonium heads facing outwards, interacting with the polar solvent. This structure is analogous to the layered arrangement found in smectic liquid crystals. acs.org

Hexagonal Phases (H₁): At different concentrations, the molecules can assemble into cylindrical micelles, which then pack into a two-dimensional hexagonal lattice. acs.org The configuration of these hexagonal phases can be either normal (type I), where the hydrophilic heads are on the outer surface of the cylinders, or inverted (type II), with the hydrophobic tails on the outside. acs.org

The formation of these ordered structures imparts significant viscoelastic properties to the material. acs.org The transition between these phases can be triggered by changes in concentration or temperature, making these materials responsive and tunable. The study of these phases is crucial for understanding the material's behavior and for designing new applications based on its self-assembling properties.

While specific phase transition data for pure ethanolamine oleate is not extensively detailed in the readily available literature, the physical properties of its precursor, ethanolamine, in aqueous solutions provide insight into the behavior of the hydrophilic portion of the molecule.

Physical Properties of Ethanolamine-Water Mixtures at 25°C

| Weight % Ethanolamine | Density (g/cm³) | Viscosity (cP) |

|---|---|---|

| 15 | 1.0030 | 1.41 |

| 30 | 1.0103 | 2.39 |

| 50 | 1.0206 | 5.26 |

| 60 | 1.0240 | 8.20 |

| 70 | 1.0258 | 11.97 |

| 80 | 1.0243 | 16.13 |

Data sourced from a 2022 study on ethanolamine-water systems. journalofchemistry.org

Potential in Membrane Separation Technologies

While direct applications of ethanolamine oleate in membrane separation have not been extensively reported, its properties as a protic ionic liquid with an amine functional group suggest significant potential, particularly in the area of supported ionic liquid membranes (SILMs) for gas separation. mdpi.comnih.gov

SILMs are a type of composite membrane where a porous support is impregnated with an ionic liquid. tdl.org The ionic liquid acts as the selective transport medium for specific molecules. Protic ionic liquids, especially those containing amine groups, have been investigated for their ability to facilitate the transport of acidic gases like carbon dioxide (CO₂). nih.gov

The potential mechanism for ethanolamine oleate in a SILM for CO₂ separation would involve the following:

Solution-Diffusion: CO₂ would first dissolve into the ionic liquid phase within the membrane pores.

Facilitated Transport: The primary amine group (-NH₂) of the ethanolamine cation can reversibly react with CO₂, enhancing its solubility and transport across the membrane. This is a significant advantage over non-functionalized ionic liquids.

Diffusion and Desorption: The CO₂-amine complex would then diffuse across the membrane, and on the lower pressure side, the CO₂ would be released.

Environmental Fate and Degradation Pathways of Ethanolamine Oleate

Abiotic and Biotic Degradation Processes

The degradation of ethanolamine (B43304) oleate (B1233923) in the environment is a multifaceted process involving both non-biological (abiotic) and biological (biotic) mechanisms. These processes determine the compound's persistence, mobility, and potential for transformation in ecosystems.

Once released into the atmosphere, ethanolamine oleate is subject to transformation. The atmospheric fate is largely governed by the properties of its individual components.

For the ethanolamine portion, it is not expected to remain in the atmosphere for long. It is susceptible to rapid degradation by photochemical processes, with a predicted half-life of approximately 4.2 hours mdpi.com. The primary mechanism for this degradation is its reaction with hydroxyl radicals (OH) rivm.nl. This rapid transformation suggests that long-range atmospheric transport of the intact ethanolamine moiety is unlikely.

The oleic acid component, an unsaturated fatty acid, is also reactive in the atmosphere. Its double bond is susceptible to oxidation by atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (OH) copernicus.orgwikipedia.org. The reaction with ozone, known as ozonolysis, is a significant degradation pathway wikipedia.org. The chemical lifetime of oleic acid in the atmosphere under typical summertime conditions is estimated to be about one day acs.org. However, once oxidized, the outer layer of particulate matter containing oleic acid can become inert, forming a protective crust that may increase the atmospheric lifetime of the unreacted core stfc.ac.uk.

The following table summarizes the key atmospheric transformation mechanisms for the components of ethanolamine oleate:

| Component | Primary Degradation Pathway | Key Oxidants | Estimated Half-life/Lifetime |

| Ethanolamine | Photochemical degradation | Hydroxyl radicals (OH) | ~4.2 hours mdpi.com |

| Oleic Acid | Oxidation of the double bond | Ozone (O₃), Hydroxyl radicals (OH) | ~1 day acs.org |

In soil and water, microbial activity is the principal driver of ethanolamine oleate degradation. Both of its components are known to be biodegradable.

Ethanolamine is readily biodegradable in both aerobic and anaerobic conditions mdpi.com. Microorganisms in soil and water can utilize ethanolamine as a source of carbon and nitrogen.

Oleic acid is also readily biodegradable in the environment mirimichigreen.com. In anaerobic environments, oleic acid can be degraded to by-products such as palmitic acid and myristic acid, which are then further broken down to acetate (B1210297) and ultimately methane (B114726) nih.gov. The degradation of oleic acid can be influenced by the presence of other substances and the acclimation of the microbial populations nih.govcore.ac.uknih.gov. For instance, the presence of oleic acid can inhibit the further degradation of its breakdown product, palmitic acid nih.gov.

The biodegradation of the combined ethanolamine oleate compound is expected to proceed through the breakdown of the ester linkage, followed by the separate degradation of ethanolamine and oleic acid. The rate and extent of this biodegradation will depend on various environmental factors such as temperature, pH, oxygen availability, and the microbial community present.

Characterization of Environmental Degradation Products

The degradation of ethanolamine oleate results in the formation of various transformation products, which have their own environmental characteristics.

The degradation of ethanolamine can lead to the formation of simpler compounds. Under oxidative conditions, it can be broken down into ammonia, formaldehyde (B43269), and acetaldehyde (B116499) acs.org. In soil, it is ideally broken down into carbon dioxide, water, and ammonia, which can then be utilized by plants as nutrients mdpi.com.

The atmospheric oxidation of oleic acid yields a range of products. Key degradation products include nonanoic acid, 9-oxononanoic acid, and azelaic acid copernicus.org. The decomposition of oleic acid hydroperoxides can also produce aldehydes such as octanal, heptanal, nonanal, and 2-nonenal (B146743) mdpi.com. In anaerobic environments, the degradation of oleic acid can lead to the formation of saturated fatty acids like palmitic acid and myristic acid nih.gov.

The persistence of these transformation products varies. Smaller, more volatile compounds like formaldehyde and acetaldehyde will have their own atmospheric fates. The dicarboxylic acids, such as azelaic acid, are more water-soluble and may be subject to further microbial degradation. The saturated fatty acids formed under anaerobic conditions are also biodegradable, though their degradation rates may differ from that of the parent oleic acid nih.gov.

The table below lists some of the known degradation products of the components of ethanolamine oleate.

| Component | Degradation Process | Degradation Products |

| Ethanolamine | Oxidative Degradation | Ammonia, Formaldehyde, Acetaldehyde acs.org |

| Biodegradation in Soil | Carbon Dioxide, Water, Ammonia mdpi.com | |

| Oleic Acid | Atmospheric Oxidation | Nonanoic acid, 9-oxononanoic acid, Azelaic acid copernicus.org, Octanal, Heptanal, Nonanal, 2-nonenal mdpi.com |

| Anaerobic Biodegradation | Palmitic acid, Myristic acid nih.gov |

Methodologies for Environmental Monitoring and Analysis

The detection and quantification of ethanolamine oleate and its degradation products in environmental matrices such as water and soil require sensitive analytical techniques.

For the ethanolamine component, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed due to their high sensitivity and specificity, allowing for detection at very low concentrations mirimichigreen.com. Ion chromatography is another robust analytical tool used for the determination of ethanolamine in complex matrices like groundwater lmaleidykla.lt.

For the oleic acid component, gas chromatography-flame ionization detection (GC-FID) is a common method for its analysis in soil and sediment samples after extraction and esterification lmaleidykla.lt. Gas chromatography (GC) in general is a key technique for separating and quantifying fatty acids eurofins.in. Test paper-based colorimetric sensors have also been developed for the rapid inspection of fatty acids like oleic acid mdpi.com.

The analysis of the intact ethanolamine oleate salt would likely involve a chromatographic separation method, such as LC-MS, that can handle both the polar amine and the non-polar fatty acid components. The choice of method would depend on the specific environmental matrix and the required detection limits.

Emerging Research Themes and Future Directions for Ethanolamine Oleate

Innovation in Sustainable Synthesis and Biocatalytic Systems

Traditional chemical synthesis routes for related amide compounds, such as oleoyl (B10858665) ethanolamide, often involve harsh reagents like thionyl chloride, leading to undesirable byproducts such as SO₂ and HCl. acs.org In response, research is pivoting towards more sustainable and environmentally benign methods, with a significant focus on biocatalysis.

Enzymatic synthesis represents a key innovation. Lipases, such as the commercial preparation Lipozyme 435, have proven effective in catalyzing the amidation reaction between fatty acids and ethanolamine (B43304). acs.org A notable advancement is the use of fatty acids derived from the hydrolysis of high-oleic sunflower oil (HOSO) soapstock, a low-cost byproduct of the vegetable oil refining industry. acs.org This approach not only utilizes a waste stream but also leverages a renewable feedstock.

Further green chemistry principles are incorporated through the choice of solvent and process design. Limonene (B3431351), a bioderived and nontoxic solvent, has been successfully used as a reaction medium. acs.org Moreover, the implementation of continuous flow systems using packed-bed reactors offers significant advantages over batch processes. acs.org These systems improve space-time yield and catalyst productivity, as demonstrated by a process that ran for over 157 hours of continuous operation, highlighting the stability of the biocatalyst. acs.orgacs.org In one such process, the final product, oleoyl ethanolamide, crystallized directly from the reaction mixture and was isolated with 99% purity by simple filtration. acs.org Another method involving an amidation reaction catalyzed by an alkaline catalyst, followed by a two-step crystallization, yielded the product with a purity above 90%. google.com

Table 1: Comparison of Synthesis Methodologies for Oleic Acid and Ethanolamine Derivatives

| Methodology | Key Features | Catalyst/Reagents | Feedstock | Advantages | Source |

|---|---|---|---|---|---|

| Classical Chemical Synthesis | Reaction of oleoyl chloride with ethanolamine. | Thionyl chloride | Purified oleic acid | Fast reaction time at room temperature. | acs.org |

| Alkaline-Catalyzed Amidation | Amidation followed by two-step crystallization purification. | Alkaline catalyst | High-oleic acid plant oil | Simple synthesis route, low raw material cost, purity >90%. | google.com |

| Biocatalytic Synthesis (Batch) | Enzymatic reaction in a green solvent. | Lipozyme 435 | Fatty acids from HOSO soapstock | Uses renewable feedstock and green solvent (limonene). | acs.org |

| Biocatalytic Synthesis (Continuous Flow) | Packed-bed reactor with immobilized lipase (B570770). | Lipozyme 435 | Fatty acids from HOSO soapstock | High catalyst stability and productivity, simplified product isolation. | acs.org |

Application of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods are becoming indispensable for understanding and predicting the behavior of lipid-based compounds like ethanolamine oleate (B1233923) at a molecular level. nih.gov These tools allow researchers to model complex interactions that are difficult to observe experimentally, thereby accelerating the rational design of new materials and delivery systems. nih.govavestia.com

Molecular Dynamics (MD) simulations are a cornerstone of this approach, providing an atom-level understanding of structure, stability, and mechanics. nih.gov These simulations can be performed at different resolutions:

All-Atom (AA) simulations describe every atom individually, offering high-resolution insights into specific molecular interactions. However, their computational cost limits them to smaller systems and shorter timescales. nih.gov

Coarse-Grained (CG) simulations group atoms into larger beads, allowing for the study of larger systems (e.g., the formation of lipid nanocarriers) over longer timescales. avestia.com

These physics-based methods are complemented by data-based approaches like machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov ML algorithms can identify complex patterns in large datasets generated from experiments and simulations, helping to establish structure-function relationships for the tailored design of lipid nanocarriers (LNCs) for active pharmaceutical ingredient (API) delivery. nih.govacs.org For instance, computational tools can model the encapsulation of an API, the structure and stability of the LNC, and the mechanism of API delivery, providing insights that are currently beyond the reach of experimental techniques alone. nih.gov

Table 2: Computational Methodologies in Lipid System Research

| Methodology | Resolution/Approach | Primary Application | Key Insights Provided | Source |

|---|---|---|---|---|

| Molecular Dynamics (MD) | All-Atom (AA) | Modeling specific molecular interactions. | Atomic-level details of binding, lipid packing, and interface properties. | nih.gov |

| Molecular Dynamics (MD) | Coarse-Grained (CG) | Simulating large-scale phenomena. | Self-assembly of lipid nanocarriers, membrane formation, and large conformational changes. | avestia.com |

| Quantitative Structure-Activity Relationship (QSAR) | Data-Based | Predicting activity based on molecular structure. | Correlation of structural features with biological or physical properties. | nih.gov |

| Machine Learning (ML) | Data-Based | Identifying patterns in large datasets. | Optimizing LNC design for enhanced API loading and delivery efficiency. | nih.govacs.org |

Exploration of Novel Supramolecular Architectures and Their Tunable Functionalities

The amphiphilic nature of ethanolamine oleate, with its polar ethanolamine head and nonpolar oleic acid tail, predisposes it to self-assembly into a variety of supramolecular architectures. Research in this area explores the creation of organized systems like micelles, vesicles, or liquid crystals. The functionalities of these structures are not static; they can be tuned by external stimuli, opening pathways for applications in smart materials and targeted delivery systems.

A key concept in this field is host-guest chemistry, where a larger molecular host can recognize and bind a smaller guest molecule. While direct research on ethanolamine oleate as a host is emerging, studies on related systems provide a blueprint for its potential. For example, research on azacryptands—cage-like molecules—demonstrates their ability to bind dicarboxylate anions within their cavities. mdpi.com In one study, a dicopper azacryptate complex showed a high affinity for biphenyl-4,4′-dicarboxylate, with the binding strength dependent on the match between the anion's size and the distance between the copper ions in the host cage. mdpi.com

This principle could be applied to supramolecular systems involving ethanolamine oleate. The oleate portion could act as a guest, fitting into a hydrophobic cavity, or aggregates of ethanolamine oleate could create cavities to host other molecules. The binding and release could be tuned by changing environmental factors such as pH, which would alter the protonation state of the ethanolamine headgroup, or by introducing competitive guest molecules. The exploration of these tunable, non-covalent interactions is a promising direction for designing new supramolecular devices. mdpi.com

Table 3: Potential Supramolecular Architectures and Tunable Functionalities

| Architecture Type | Principle of Formation | Potential Tunable Functionality | Controlling Stimulus | Source |

|---|---|---|---|---|

| Micelles/Vesicles | Self-assembly of amphiphilic molecules in solution. | Encapsulation and controlled release of guest molecules. | pH, Temperature, Ionic Strength | nih.gov |

| Host-Guest Complexes | Molecular recognition between a host (e.g., a cage molecule) and a guest (e.g., the oleate tail). | Selective binding and sensing of specific analytes. | Competitive Guests, Light | mdpi.com |

| Liquid Crystals | Ordered arrangement of molecules in a fluid state. | Modulation of optical or electronic properties. | Temperature, Electric/Magnetic Fields | nih.gov |

Comprehensive Analysis of Degradation Product Dynamics in Complex Environmental and Biological Systems

Understanding the degradation of ethanolamine oleate is crucial for assessing its lifecycle and impact. Research in this area examines its breakdown products in both biological and environmental contexts.

In Biological Systems: In biological systems, the related compound oleoylethanolamide is known to be rapidly degraded by enzymes into its constituent parts: oleic acid and ethanolamine. nih.gov While the effects of oleic acid have been studied extensively, recent research has highlighted the biological significance of the ethanolamine fragment. nih.gov It has been proposed that the released ethanolamine contributes to the balance of neurotransmitters, specifically acetylcholine (B1216132) and dopamine (B1211576), which can influence complex behaviors. nih.gov

Table 4: Degradation Products in Biological Systems

| Initial Compound | Degradation Products | Biological Significance of Products | Source |

|---|---|---|---|

| Oleoylethanolamide (Amide analogue) | Oleic Acid, Ethanolamine | Oleic acid has various metabolic roles. Ethanolamine may modulate the cholinergic system and influence the acetylcholine/dopamine balance. | nih.gov |

In Environmental Systems: In environmental contexts, particularly those related to industrial applications like carbon capture where amines are used, the degradation of the ethanolamine moiety is a significant concern. researchgate.netnih.gov Degradation can be thermal (driven by heat) or oxidative (driven by the presence of oxygen) and leads to a complex mixture of products. researchgate.net

Thermal Degradation: In the presence of CO₂ and heat, ethanolamine can degrade into products like 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA) and N-(2-hydroxyethyl)ethylenediamine (HEEDA). researchgate.netnih.gov

Oxidative Degradation: In the presence of oxygen, typical degradation products include ammonia, aldehydes, ketones, and carboxylic acids. researchgate.net Some of these products are volatile and can be emitted into the atmosphere. researchgate.net Studies have shown that increasing temperature has a greater impact on the rate of degradation than increasing oxygen concentration. researchgate.net The specific products formed can also be influenced by the presence of metals, which can catalyze oxidation reactions. researchgate.net

Table 5: Major Degradation Products of the Ethanolamine Moiety in Environmental Conditions

| Condition | Key Degradation Products | Abbreviation | Notes | Source |

|---|---|---|---|---|

| Thermal (with CO₂) | 1-(2-Hydroxyethyl)-2-imidazolidinone | HEIA | Often the most abundant thermal degradation product. | researchgate.netnih.gov |

| Thermal | N-(2-hydroxyethyl)ethylenediamine | HEEDA | A common product of thermal degradation. | researchgate.net |

| Thermal | Oxazolidinone | OZD | Formed under thermal stress. | researchgate.net |

| Oxidative | Ammonia, Aldehydes, Ketones | - | Typical products of oxidation. Some are volatile. | researchgate.net |

| Oxidative | Hydroxyethyl imidazole | HEI | A major marker for oxidative degradation, formation can be increased by metals. | researchgate.net |

Q & A

Basic Question: What are the standard methods for synthesizing and characterizing ethanolamides derived from 2-aminoethanol?

Methodological Answer:

Ethanolamide synthesis typically involves reacting 2-aminoethanol with fatty acids (e.g., lauric acid) under controlled conditions. Key steps include:

- Reaction Setup : Use a three-necked flask equipped with a condenser and thermometer. Heat the fatty acid to 140°C, then slowly add 2-aminoethanol (55 cm³ per 175 g fatty acid) while maintaining 180°C to facilitate water removal .

- Purification : Distill the reaction mixture to remove water, then pour the molten product onto ice. The crude product is recrystallized, and purity is assessed via melting point determination .

- Characterization : Employ FT-NIR spectroscopy to analyze hydrogen-bonding interactions and confirm structural integrity .

Advanced Question: How do pH variations affect the Cu(II)-binding behavior of 2-aminoethanol, and how should this inform experimental design in metalloprotein studies?

Methodological Answer:

2-Aminoethanol exhibits pH-dependent metal coordination:

- Speciation Studies : At pH 6.8 (mimicking acidotic conditions), 2-aminoethanol exists predominantly in its monoprotonated form (LH), forming 1:1 and 1:2 Cu(II)-ligand complexes. At physiological pH (7.4), the LH form remains dominant, but pCu values (−log[Cu²⁺]) increase from 7.96 to 9.08, indicating stronger Cu(II) sequestration .

- Experimental Design : Use UV-vis spectrophotometric titrations with variable pH to determine stability constants (log β) and speciation diagrams. Ensure buffer systems (e.g., NaCl for ionic strength control) do not interfere with ligand-metal interactions .

Basic Question: What spectroscopic techniques are suitable for analyzing hydrogen-bonding interactions of 2-aminoethanol in solution?

Methodological Answer:

- FT-NIR Spectroscopy : Resolves O-H and N-H stretching vibrations to assess temperature- and water-content-dependent hydrogen-bonding networks .

- 2D Correlation Analysis : Identifies synchronous and asynchronous spectral changes to differentiate between intra- and intermolecular interactions .

- ¹H NMR Titrations : Monitor chemical shift changes (Δδ) of protons near amino and hydroxyl groups upon metal addition (e.g., Zn(II)) to quantify binding affinities .

Advanced Question: When using 2-aminoethanol in ZnO nanoparticle synthesis, how does annealing temperature influence device performance, and what mechanistic insights explain this?

Methodological Answer:

- Temperature Effects : Annealing ZnO films above 150°C (boiling point of 2-aminoethanol) reduces solar cell efficiency due to ligand desorption, disrupting electrical contact between ZnO and organic layers (e.g., PCBM) .

- Mechanistic Insight : 2-Aminoethanol acts as a surface-modifying agent, enhancing charge transport. Post-annealing treatments with polar solvents (e.g., 2-methoxyethanol + 1% 2-aminoethanol) restore interfacial conductivity .

- Optimization : Use low-temperature annealing (≤150°C) and solvent treatments to retain ligand functionality. Characterize films via XPS to monitor ligand retention and work function adjustments .

Basic Question: What are the critical parameters for ensuring reproducibility in ionic liquid synthesis using 2-aminoethanol?

Methodological Answer:

- Purification : Distill 2-aminoethanol under vacuum to remove impurities before reacting with acids (e.g., lactic acid) .

- Stoichiometry Control : Use a 1:1 molar ratio of 2-aminoethanol to acid for neutralization. Monitor pH to ensure complete proton transfer .

- Characterization : Confirm ionic liquid formation via ¹H NMR and FTIR to verify absence of unreacted starting materials .

Advanced Question: How do stability constants (log β) of 2-aminoethanol with transition metals vary, and what implications arise for competitive binding in biological systems?

Methodological Answer:

- Metal-Specific Trends : 2-Aminoethanol binds Cu(II) (log β = 9.08 at pH 7.4) more strongly than Zn(II) (lower affinity, as shown by smaller Δδ in ¹H NMR titrations) .

- Biological Relevance : In metalloprotein studies, 2-aminoethanol may compete with endogenous ligands (e.g., histidine) for Cu(II), altering metal bioavailability. Use speciation modeling (e.g., pCu calculations) to predict metal redistribution .

- Contradiction Analysis : Discrepancies in log β values between studies may arise from differences in ionic strength or counterion effects. Standardize experimental conditions (e.g., 0.10 M NaCl) for cross-study comparisons .

Basic Question: What thermodynamic properties distinguish (E)-octadec-9-enoic acid (elaidic acid) from its (Z)-isomer (oleic acid) in lipid bilayer studies?

Methodological Answer:

- Phase Behavior : (E)-isomers exhibit higher melting points due to reduced kinks in the hydrocarbon chain, leading to tighter packing in bilayers. Use differential scanning calorimetry (DSC) to compare phase transition temperatures .

- Membrane Fluidity : Elaidic acid decreases membrane fluidity compared to oleic acid. Employ fluorescence anisotropy with probes (e.g., DPH) to quantify lipid order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro